![molecular formula C19H21BrN4O2S B10980737 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10980737.png)
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a bromophenyl group, a thiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Compounds with thiazole and pyrrole structures have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies suggest that 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol may exhibit similar antimicrobial properties. Research has shown that derivatives of thiazole can inhibit the growth of pathogens such as:
Pathogen Type | Example Strains | Activity Observed |
---|---|---|
Bacteria | Escherichia coli, Staphylococcus aureus | Inhibition of growth |
Fungi | Candida albicans, Aspergillus niger | Antifungal activity |
Anticancer Potential
The compound's structure suggests potential anticancer properties, as many thiazole derivatives have been linked to cancer cell apoptosis. Studies involving similar compounds indicate they may act on various cancer cell lines by:
- Inducing cell cycle arrest
- Promoting apoptosis through mitochondrial pathways
Research findings indicate that the compound may interact with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its structural similarities with known anti-inflammatory agents. Studies have indicated that compounds containing pyrrole rings can inhibit pro-inflammatory cytokines.
Interaction Studies
Interaction studies are crucial for understanding the compound's mechanism of action. Techniques employed include:
Technique | Purpose |
---|---|
Surface Plasmon Resonance (SPR) | To measure binding affinity to targets |
Molecular Docking | To predict interaction sites on enzymes |
Enzyme Inhibition Assays | To assess functional impact on biological pathways |
These studies help elucidate how the compound interacts with specific proteins or enzymes, providing insights into its therapeutic potential.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting similar efficacy for the compound .
Case Study 2: Anticancer Activity
Research indicated that pyrrole derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways . This suggests that the compound may have comparable effects on cancer cell lines.
Case Study 3: Anti-inflammatory Mechanism
A paper highlighted how certain pyrrole-containing compounds could inhibit TNF-alpha production in macrophages, indicating potential for anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-bromophenyl)-1,3-thiazol-2-yl)phenol
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Biological Activity
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that integrates multiple heterocyclic structures, notably thiazole and pyrrole rings. Its unique arrangement of substituents, including a bromophenyl group, suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C21H22BrN5OS, with a molecular weight of approximately 498.4 g/mol. The structural features are summarized in the following table:
Attribute | Details |
---|---|
Molecular Formula | C21H22BrN5OS |
Molecular Weight | 498.4 g/mol |
CAS Number | 1676085-73-6 |
Antimicrobial Properties
Compounds containing thiazole and pyrrole moieties have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies on similar compounds suggest that this specific structure may enhance the antimicrobial efficacy due to the presence of the bromophenyl group, which can increase lipophilicity and improve membrane penetration.
Anticancer Activity
The anticancer potential of compounds similar to This compound has been explored in various studies. For example, thiazole and pyrrole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific combination of structural elements in this compound may contribute to its ability to interact with key biological targets involved in cancer progression .
Neuroprotective Effects
Some derivatives of pyrrole have shown neuroprotective effects in preclinical models. The morpholine moiety in this compound could potentially enhance its interaction with neural receptors or enzymes involved in neurodegenerative processes. This aspect warrants further investigation to elucidate the mechanisms underlying its neuroprotective properties .
Synthesis and Evaluation
A study focused on synthesizing similar compounds demonstrated that modifications to the thiazole and pyrrole rings significantly affected biological activity. The synthesized derivatives were tested for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity). The results indicated that certain modifications led to enhanced potency against specific cancer cell lines .
Interaction Studies
Research has also been conducted on the binding affinity of this compound to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and thermodynamics, providing insights into how structural variations influence biological activity .
Properties
Molecular Formula |
C19H21BrN4O2S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21BrN4O2S/c20-14-3-1-13(2-4-14)15-12-27-19(22-15)17-16(25)11-24(18(17)21)6-5-23-7-9-26-10-8-23/h1-4,12,21,25H,5-11H2 |
InChI Key |
XBDBCCZJVBZFFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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